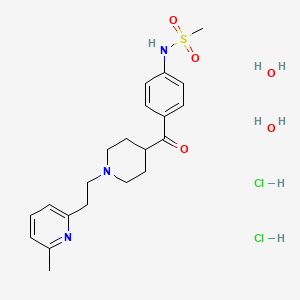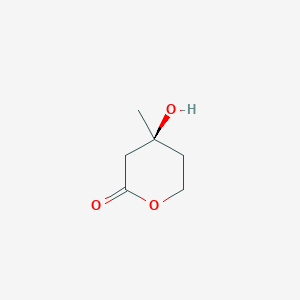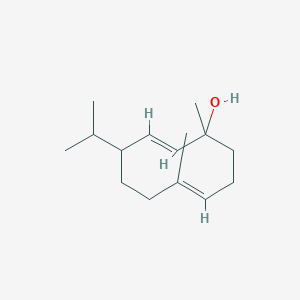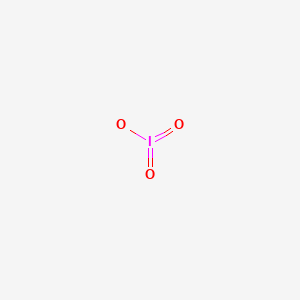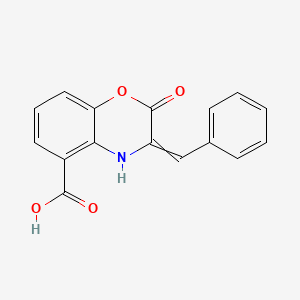
2-Hexaprenyl-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hexaprenyl-6-methoxyphenol is a monomethoxybenzene that is 6-methoxyphenol substituted by a (all-trans)-hexaprenyl group at position 2. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite.
belongs to the class of organic compounds known as 2-polyprenyl-6-methoxyphenols. 2-polyprenyl-6-methoxyphenols are compounds containing a polyisoprene chain attached at the 2-position of a 6-methoxyphenol group. Thus, is considered to be a quinone lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. exists in all eukaryotes, ranging from yeast to humans. In humans, is involved in ubiquinone biosynthesis pathway.
Aplicaciones Científicas De Investigación
Proxies for Terrestrial Biomass
- Study : "Proxies for land plant biomass: closed system pyrolysis of some methoxyphenols" by C. Vane and G. Abbott (1999).
- Application : Investigating chemical changes in lignin during hydrothermal alteration, using methoxyphenols like 2-Hexaprenyl-6-methoxyphenol as proxies for terrestrial biomass.
- Key Findings : Methoxyphenols underwent pyrolysis, yielding products that suggest demethylation processes, critical for understanding biomass composition and transformation.
- Source : Organic Geochemistry.
Thermochemistry and Molecular Studies
- Study : "Pairwise substitution effects, inter- and intramolecular hydrogen bonds in methoxyphenols and dimethoxybenzenes" by M. Varfolomeev et al. (2010).
- Application : Examining methoxyphenols' thermochemical properties and their ability to form strong hydrogen bonds, which is crucial for antioxidants and biologically active molecules.
- Key Findings : Analysis of substituent effects and solution enthalpies of methoxyphenols, essential for understanding their properties and potential applications.
- Source : The journal of physical chemistry. B.
Atmospheric Reactivity and Environmental Impact
- Study : "Atmospheric reactivity of hydroxyl radicals with guaiacol" by Amélie Lauraguais et al. (2014).
- Application : Exploring the reaction of methoxyphenol with hydroxyl radicals, indicating its environmental impact, especially regarding biomass burning emissions.
- Key Findings : The study led to the identification of nitroguaiacols as gaseous oxidation products, helping in tracing biomass burning emissions.
- Source : Atmospheric Environment.
Antioxidant Activities Studies
- Study : "Media Effects on Antioxidant Activities of Phenols and Catechols" by L. Barclay et al. (1999).
- Application : Understanding the H-atom donating activities of methoxyphenols like this compound, important for their role as antioxidants.
- Key Findings : This study provided insights into how different solvents affect the antioxidant activities of methoxyphenols.
- Source : Journal of the American Chemical Society.
Propiedades
Fórmula molecular |
C37H56O2 |
|---|---|
Peso molecular |
532.8 g/mol |
Nombre IUPAC |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-6-methoxyphenol |
InChI |
InChI=1S/C37H56O2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)27-28-35-25-14-26-36(39-8)37(35)38/h14-15,17,19,21,23,25-27,38H,9-13,16,18,20,22,24,28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-27+ |
Clave InChI |
WVPRAWNIVDFQBO-DUBIXASGSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)OC)O)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


